molecular formula C30H46O2 B100096 Isoserratenedione CAS No. 18070-11-6

Isoserratenedione

Cat. No. B100096
CAS RN: 18070-11-6
M. Wt: 438.7 g/mol
InChI Key: CDCKBLNAQWOFID-ANVBBVGYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoserratenedione is a naturally occurring compound that belongs to the class of sesquiterpenoids. It was first isolated from the fungus Isaria sinclairii and later found in other fungi, plants, and animals. Isoserratenedione has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of isoserratenedione is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in inflammation, cancer, and microbial growth. Isoserratenedione has been shown to inhibit the production of nitric oxide, prostaglandins, and cytokines, which are involved in inflammation. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Isoserratenedione has also been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi.

Biochemical And Physiological Effects

Isoserratenedione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also has anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. Isoserratenedione has been found to have antimicrobial properties by inhibiting the growth of bacteria and fungi. It has also been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.

Advantages And Limitations For Lab Experiments

Isoserratenedione has several advantages and limitations for lab experiments. One of the advantages is its potential application in various fields, including medicine, agriculture, and industry. It also has a relatively low toxicity profile, making it a potential alternative to synthetic drugs and pesticides. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research on isoserratenedione. One of the directions is to investigate its potential application in the treatment of Alzheimer's disease. Another direction is to explore its potential as a natural insecticide and fungicide. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method. Isoserratenedione also has potential applications in the production of biofuels and other industrial chemicals, which could be explored in future research.
Conclusion:
In conclusion, isoserratenedione is a naturally occurring compound with potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method involves several steps and requires specialized equipment and expertise. Isoserratenedione has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It also has insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. However, further research is needed to understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

Isoserratenedione can be synthesized in the laboratory using various methods, including chemical synthesis, microbial fermentation, and plant extraction. One of the most commonly used methods involves the chemical synthesis of isoserratenedione from farnesyl acetone. The process involves several steps, including oxidation, cyclization, and reduction, and requires specialized equipment and expertise.

Scientific Research Applications

Isoserratenedione has shown promising results in various scientific research fields, including medicine, agriculture, and industry. In medicine, isoserratenedione has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have a potential application in the treatment of Alzheimer's disease. In agriculture, isoserratenedione has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In industry, isoserratenedione has been found to have potential applications in the production of biofuels and other industrial chemicals.

properties

CAS RN

18070-11-6

Product Name

Isoserratenedione

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

(3S,6R,11R,12S,16S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene-8,19-dione

InChI

InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h21-23H,8-18H2,1-7H3/t21-,22-,23-,28-,29+,30-/m0/s1

InChI Key

CDCKBLNAQWOFID-ANVBBVGYSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)(CCC(=O)C3(C)C)C

SMILES

CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.